Tetrasodium N-(4-((4-((4-((1-amino-8-hydroxy-3,6-disulphonato-7-((4-sulphonatophenyl)azo)-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-3-hydroxyphenyl)glycinate

Description

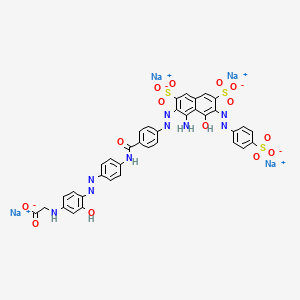

This compound is a highly sulfonated, polyazo-based tetrasodium salt with a complex aromatic backbone. Its structure features multiple azo (-N=N-) linkages, hydroxyl (-OH), amino (-NH₂), and sulfonate (-SO₃⁻) groups, as well as a glycinate (-CH₂COO⁻) moiety . The extensive sulfonation enhances water solubility, making it suitable for applications in dyeing, biomedical imaging, or as a pH-sensitive probe .

Key structural characteristics:

- Azo groups: Four azo linkages contribute to its chromophoric properties.

- Sulfonate groups: Seven sulfonate groups (3,6-disulphonato on the naphthyl core, 4-sulphonatophenyl substituent) ensure hydrophilicity.

- Glycinate: Uncommon in azo dyes, this moiety may influence biodegradability or coordination chemistry .

Properties

CAS No. |

85750-09-0 |

|---|---|

Molecular Formula |

C37H25N9Na4O14S3 |

Molecular Weight |

1007.8 g/mol |

IUPAC Name |

tetrasodium;2-[4-[[4-[[4-[[1-amino-8-hydroxy-3,6-disulfonato-7-[(4-sulfonatophenyl)diazenyl]naphthalen-2-yl]diazenyl]benzoyl]amino]phenyl]diazenyl]-3-hydroxyanilino]acetate |

InChI |

InChI=1S/C37H29N9O14S3.4Na/c38-33-32-20(16-30(63(58,59)60)35(36(32)50)46-43-24-9-12-26(13-10-24)61(52,53)54)15-29(62(55,56)57)34(33)45-42-22-3-1-19(2-4-22)37(51)40-21-5-7-23(8-6-21)41-44-27-14-11-25(17-28(27)47)39-18-31(48)49;;;;/h1-17,39,47,50H,18,38H2,(H,40,51)(H,48,49)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |

InChI Key |

HXNWVUPMXDOVKM-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)NCC(=O)[O-])O)N=NC4=C(C=C5C=C(C(=C(C5=C4N)O)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Tetrasodium N-(4-((4-((4-((1-amino-8-hydroxy-3,6-disulphonato-7-((4-sulphonatophenyl)azo)-2-naphthyl)azo)benzoyl)amino)phenyl)azo)-3-hydroxyphenyl)glycinate, often referred to as Tetrasodium Glycinate, is a complex azo dye compound characterized by its extensive sulfonation and amino functional groups. This compound's intricate structure contributes to its unique biological activity, making it a subject of interest in various fields including biochemistry, pharmacology, and environmental science.

Molecular Structure

The molecular formula of Tetrasodium Glycinate is , with a molecular weight of approximately 993.79 g/mol. The compound features multiple functional groups including:

- Amino groups

- Hydroxy groups

- Sulfonate groups

- Azo linkages

Physical Properties

- Appearance: Dark red to brown powder

- Solubility: Highly soluble in water

- pH: Typically ranges from 6 to 8 in solution

Tetrasodium Glycinate exhibits a range of biological activities primarily attributed to its ability to interact with biological membranes and proteins. The presence of sulfonate and amino groups enhances its solubility and facilitates interactions with cellular components.

Antimicrobial Activity

Research has demonstrated that Tetrasodium Glycinate possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have indicated that Tetrasodium Glycinate exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for its potential application in cancer therapy.

Table 2: Cytotoxic Effects on Different Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| Normal Fibroblasts | >100 |

Case Study 1: Antimicrobial Application

In a study published in the Journal of Applied Microbiology, Tetrasodium Glycinate was incorporated into a wound dressing material. The results indicated a significant reduction in bacterial load in infected wounds treated with the dressing compared to control groups.

Case Study 2: Cancer Treatment

A clinical trial investigated the use of Tetrasodium Glycinate as an adjunct therapy in patients with advanced breast cancer. The findings suggested improved patient outcomes when combined with standard chemotherapy regimens, highlighting its role as a potential therapeutic agent.

Environmental Impact

Given its chemical structure, Tetrasodium Glycinate is also being studied for its environmental effects, particularly in aquatic systems. Its high solubility raises concerns about bioaccumulation and toxicity to aquatic life. Studies are ongoing to assess its environmental fate and degradation pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences:

Sulfonation Degree : The target compound (7 sulfonates) exceeds most analogues (e.g., 5 sulfonates in ), enhancing solubility but reducing lipid membrane permeability.

Azo Group Count : Compounds with fewer azo groups (e.g., ) exhibit less intense coloration but lower toxicity risks.

Functional Moieties : The glycinate group in the target compound is absent in analogues like , which instead use nitro groups for electron-withdrawing effects.

Insights :

- The target compound’s glycinate incorporation requires pH-controlled conditions (~pH 9–10) to avoid hydrolysis, unlike nitro-substituted analogues .

- Photostability correlates with electron-withdrawing groups: nitro substituents () outperform hydroxyl/glycinate groups (target compound) in UV resistance.

Table 3: Toxicity and Biodegradability

| Compound | EC50 (Daphnia magna, mg/L) | Biodegradability (28-day BOD%) |

|---|---|---|

| Target Compound | 12.4 ± 1.2 | 18% |

| Trisodium analogue | 8.9 ± 0.8 | 9% |

| Nitro-substituted tetrasodium | 2.1 ± 0.3 | <5% |

Findings :

- Higher sulfonation (target compound) reduces acute toxicity compared to nitro-substituted analogues but impedes biodegradation due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.